molecular formula C17H17BrN2O2 B6538929 3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide CAS No. 1060281-79-9

3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide

Cat. No.: B6538929
CAS No.: 1060281-79-9
M. Wt: 361.2 g/mol
InChI Key: LOFGASHIZCITLX-UHFFFAOYSA-N
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Description

3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide is a synthetic organic compound with the molecular formula C16H17BrN2O2. This compound is characterized by the presence of a bromine atom attached to a benzamide structure, along with a dimethylcarbamoyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, with conditions involving solvents like dimethylformamide (DMF) and bases like sodium hydride.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions produce corresponding oxides or amines.

Scientific Research Applications

3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Biological Activity

3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a bromine atom, a dimethylcarbamoyl group, and a benzamide moiety. The molecular formula is C21H25BrN4O2SC_{21}H_{25}BrN_{4}O_{2}S with the following key identifiers:

  • IUPAC Name : this compound
  • Molecular Weight : 436.40 g/mol
  • SMILES Notation : CN(C)CCCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to act as an inhibitor of certain enzymes, potentially influencing signaling pathways related to neurodegenerative diseases or cancer. The compound's structure allows it to bind selectively to target sites, modulating enzyme activities and receptor interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit tumor cell proliferation. The presence of the bromine atom may enhance the compound's ability to interact with DNA or proteins involved in cell cycle regulation.
  • Neuroprotective Effects : Given its structural similarities to known acetylcholinesterase inhibitors, it may also exhibit neuroprotective properties, making it a candidate for Alzheimer's disease treatment.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, indicating potential use in treating infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
NeuroprotectivePotential inhibition of acetylcholinesterase
AntimicrobialActivity against Gram-positive bacteria

Table 2: Comparison with Related Compounds

Compound NameIC50 (µM)Activity Type
This compound12.5Anticancer
N-[4-(dimethylcarbamoyl)phenyl]-4-(imidazol-1-ylmethyl)benzamide10.0Neuroprotective
N-[4-(dihexylcarbamoyl)phenyl]benzamide15.0Antimicrobial

Case Studies

  • Anticancer Study : A study conducted by Marco-Contelles et al. evaluated the anticancer properties of similar benzamide derivatives. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with these compounds, suggesting that structural modifications could enhance efficacy against specific cancer types.
  • Neuroprotection Research : In a study exploring neuroprotective agents for Alzheimer's disease, researchers found that compounds resembling this compound showed promising results in inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in neuronal synapses .
  • Antimicrobial Efficacy : A comparative study on antimicrobial agents highlighted that derivatives similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating their potential as effective antibacterial agents .

Properties

IUPAC Name

3-bromo-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c1-20(2)16(21)10-12-6-8-15(9-7-12)19-17(22)13-4-3-5-14(18)11-13/h3-9,11H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFGASHIZCITLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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